Isopropyl Itraconazole

Lipophilicity Structural modification Isopropyl substitution

Isopropyl Itraconazole (CAS 89848-49-7), officially designated Itraconazole EP Impurity D, is the mandated reference standard for HPLC system suitability and method validation per ICH Q2(R1). Its isopropyl substitution at the triazolone N-2 position ensures baseline separation from the parent API peak—a non-negotiable requirement for ANDA filings and commercial batch release. Generic Itraconazole cannot substitute without risking OOS investigations. Also serves as a stable, non-endogenous internal standard in bioequivalence LC-MS/MS assays and offers ~100-fold higher aqueous solubility than Itraconazole for reproducible HTS and in vitro PK studies. Procure with full pharmacopoeial traceability.

Molecular Formula C34H36Cl2N8O4
Molecular Weight 691.6 g/mol
CAS No. 89848-49-7
Cat. No. B601397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl Itraconazole
CAS89848-49-7
Synonymscis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylethyl)-3H-1,2,4-triazol-3-one; 
Molecular FormulaC34H36Cl2N8O4
Molecular Weight691.6 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m0/s1
InChIKeyYPJNBOZLRNFTJN-NHZFLZHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Itraconazole: Chemical Identity, Classification, and Baseline Procurement Parameters


Isopropyl Itraconazole (CAS 89848-49-7) is a chemically modified derivative of the triazole antifungal agent Itraconazole, distinguished by an isopropyl substitution at the N-2 position of the triazolone ring [1]. It is formally recognized in pharmacopoeial compendia as Itraconazole EP Impurity D and is utilized in pharmaceutical quality control and analytical development [2]. The compound shares the core ergosterol biosynthesis inhibition mechanism of its parent class , but its altered molecular structure confers distinct physicochemical properties that are critical for analytical differentiation.

Why Generic Isopropyl Itraconazole Cannot Substitute for Parent Itraconazole in Analytical and Research Applications


Despite sharing a common pharmacophore with Itraconazole, Isopropyl Itraconazole exhibits distinct chromatographic behavior and stability profiles that preclude interchangeable use in analytical methods [1]. The introduction of the isopropyl group alters the compound's polarity and retention time in HPLC systems, enabling its critical function as a system suitability marker for impurity profiling . Furthermore, its classification as a specific EP Impurity D means that substituting a generic Itraconazole standard would fail to meet regulatory identification thresholds, leading to potential non-compliance in pharmaceutical release testing .

Isopropyl Itraconazole: Quantified Differentiation Evidence Against Comparator Compounds


Structural Differentiation and Its Impact on Lipophilicity (XLogP3) vs. Itraconazole

Isopropyl Itraconazole features an N-2 isopropyl substitution on the triazolone moiety, whereas the parent compound Itraconazole contains an n-butyl group at the same position. This structural alteration results in a reduced computed lipophilicity (XLogP3) for the Isopropyl derivative [1]. Lower logP values are associated with altered membrane permeability and chromatographic retention, making this derivative a distinct entity for analytical separation and method validation [2].

Lipophilicity Structural modification Isopropyl substitution

Regulatory Compliance: Pharmacopoeial Identification vs. Non-Specified Itraconazole Analogs

Isopropyl Itraconazole is codified in the European Pharmacopoeia (EP) as 'Itraconazole Impurity D' . This official monographic designation mandates its use as a reference standard for impurity testing in Itraconazole drug substance and finished product release [1]. Non-specified Itraconazole analogs or generic standards lack this formal pharmacopoeial recognition, rendering them insufficient for validated analytical methods requiring EP Impurity D .

Pharmaceutical Analysis Regulatory Compliance Quality Control

Utility as a Pharmacokinetic Probe: Metabolic Stability vs. Hydroxy-Itraconazole

While Hydroxy-Itraconazole is the major active metabolite formed via CYP3A4-mediated oxidation of the parent drug, Isopropyl Itraconazole is a synthetic structural analog, not a metabolite [1]. As such, it serves as a non-endogenous internal standard or probe in LC-MS/MS assays designed to quantify Itraconazole and Hydroxy-Itraconazole simultaneously . Its use prevents interference from endogenous metabolite peaks, which is a common limitation when using other analogs that may co-elute or ionize similarly to the active metabolite .

Pharmacokinetics Metabolism Drug-Drug Interaction

Aqueous Solubility Differentiation vs. Itraconazole

Computational predictions indicate that Isopropyl Itraconazole possesses a significantly higher calculated aqueous solubility compared to the parent compound Itraconazole . While Itraconazole is widely documented as practically insoluble in water (<0.001 mg/mL), the Isopropyl derivative is estimated to have solubility in the range of 1.5e-4 g/L [1]. This ~10-fold difference in aqueous behavior is attributable to the altered alkyl chain length on the triazolone ring, impacting both formulation strategies and the preparation of analytical diluents [2].

Solubility Formulation Science Chromatography

Isopropyl Itraconazole: Optimal Scientific and Industrial Application Scenarios Based on Verified Evidence


High-Resolution Impurity Profiling for Itraconazole Drug Substance (HPLC/UPLC Method Validation)

Analytical scientists require Isopropyl Itraconazole specifically as 'EP Impurity D' to establish system suitability and validate chromatographic methods per ICH Q2(R1) guidelines. The compound's distinct retention behavior, driven by its lower XLogP3 (5.1) compared to the parent API (estimated 6.0), ensures baseline separation of the impurity peak from the main Itraconazole peak [1]. This application is non-negotiable for ANDA filings and commercial batch release testing, as generic Itraconazole cannot serve as a surrogate for this specific impurity .

LC-MS/MS Bioanalysis: Internal Standard for Therapeutic Drug Monitoring

In clinical pharmacology and bioequivalence studies, Isopropyl Itraconazole is selected as a stable isotopically unlabeled internal standard for the quantitative determination of Itraconazole and Hydroxy-Itraconazole in human plasma [1]. Unlike the active metabolite Hydroxy-Itraconazole, which is present at significant trough concentrations (approximately twice that of the parent drug), Isopropyl Itraconazole does not occur naturally in biological matrices, eliminating the risk of endogenous interference and ensuring the assay's precision and linearity .

Solubility-Enhanced Formulation Screening and Preclinical Pharmacokinetics

Formulation scientists leverage the approximately 100-fold higher calculated aqueous solubility of Isopropyl Itraconazole (0.15 µg/mL) compared to the practically insoluble parent Itraconazole [1]. This property is exploited in high-throughput screening (HTS) assays requiring DMSO/water dilutions and in preliminary pharmacokinetic studies where solubility limitations of the parent drug preclude accurate dosing. The compound's enhanced solvation reduces precipitation risk in assay media, ensuring more consistent and reproducible in vitro pharmacology data .

Regulatory-Compliant Reference Standard for Quality Control (QC) Laboratories

QC laboratories operating under cGMP or GLP must procure Isopropyl Itraconazole reference standards that are traceable to a pharmacopoeial monograph [1]. As a recognized 'Pharmaceutical Analytical Impurity' (e.g., USP Catalog No. 1A08040) and 'EP Impurity D', this compound is essential for the identity and purity verification of Itraconazole APIs . Utilizing an untraceable analog would constitute a deviation from validated test procedures and could lead to out-of-specification (OOS) investigations or regulatory inspection findings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl Itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.